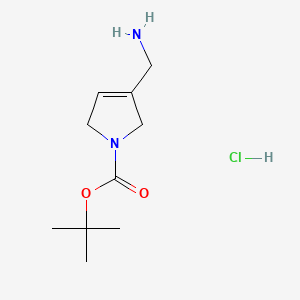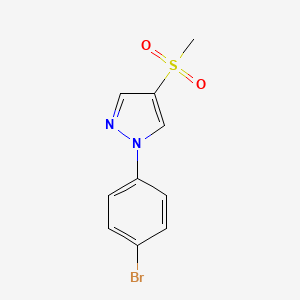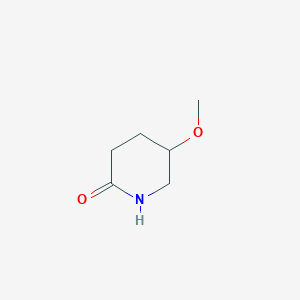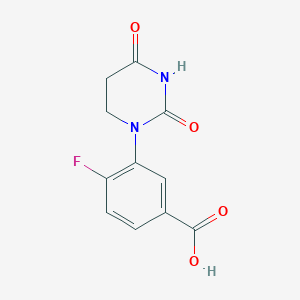
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives This compound features a diazepanone ring fused to a benzoic acid moiety, with a fluorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, followed by the addition of p-anisidine and p-nitrobenzaldehyde under reflux conditions in ethanol. The reaction proceeds through a one-pot, four-component reaction mechanism. The yield of this reaction is approximately 50%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves standard organic synthesis techniques, including reflux, purification through recrystallization, and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid: Similar structure with a methoxy group instead of a fluorine atom.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid: Similar structure with the positions of the methoxy and diazepanone groups swapped.
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid imparts unique chemical properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This makes the compound particularly interesting for applications requiring specific electronic and steric characteristics.
Eigenschaften
Molekularformel |
C11H9FN2O4 |
|---|---|
Molekulargewicht |
252.20 g/mol |
IUPAC-Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H9FN2O4/c12-7-2-1-6(10(16)17)5-8(7)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18) |
InChI-Schlüssel |
ZUHOMCKBEQHAJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13465127.png)
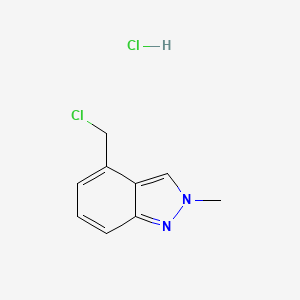

![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
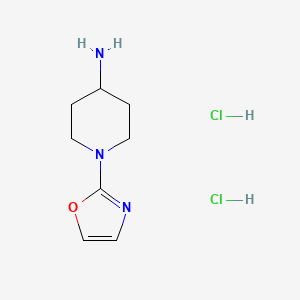
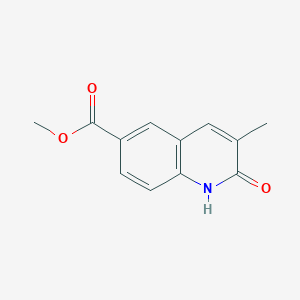
![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)

![1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)

